molecular formula C21H25N3O4 B11659402 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11659402
M. Wt: 383.4 g/mol
InChI Key: COGNDVWYTRIHEE-HYARGMPZSA-N
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Description

N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 4-[(morpholin-4-yl)methyl]benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines .

Scientific Research Applications

N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. This property is crucial for its biological activity, as it can inhibit enzymes by binding to their active sites. The compound’s molecular targets include various enzymes and receptors, and it can interfere with metabolic pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • 3,4-DIMETHOXYPHENETHYLAMINE

Uniqueness

N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of both morpholine and dimethoxyphenyl groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C21H25N3O4/c1-26-19-8-7-18(20(13-19)27-2)14-22-23-21(25)17-5-3-16(4-6-17)15-24-9-11-28-12-10-24/h3-8,13-14H,9-12,15H2,1-2H3,(H,23,25)/b22-14+

InChI Key

COGNDVWYTRIHEE-HYARGMPZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC

Origin of Product

United States

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